3,4,5-Trimethoxybenzene-1-sulfonyl chloride
Overview
Description
3,4,5-Trimethoxybenzenesulfonyl chloride, also known as TMSCl or TMS, is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.69 .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxybenzenesulfonyl chloride and its derivatives has been reported in several studies . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for evaluation of antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring substituted with three methoxy groups and a sulfonyl chloride group .Scientific Research Applications
Synthesis Processes
- 3,4,5-Trimethoxybenzenesulfonyl chloride is used in various synthesis processes. For instance, it's involved in the synthesis of 3,4,5-trimethoxylbenzyl chloride, achieved through reduction in a ZnCl2/NaBH4 system, followed by chlorination of 3,4,5-trimethoxylbenzalcohol (Wenbing, 2011).
Chemical Reactions and Compounds
- This chemical is pivotal in reactions leading to the formation of various compounds. A study by Vicente et al. (1996) outlines its use in the formation of carbon-carbon bonds and the synthesis of water-soluble (2,3,4-Trimethoxy-6-(ethoxymethyl)phenyl)palladium(II) complexes, which are crucial for reactions with alkynes and the formation of organic spirocycles (Vicente et al., 1996).
Polymer Synthesis
- In the field of polymer science, this compound is used for modifying polymeric materials. Kricheldorf et al. (1999) describe its application in the in situ end group modification of hyperbranched poly(3,5-dihydroxybenzoate) (Kricheldorf et al., 1999).
Application in Biological Systems
- While focusing on applications in biological systems, 4-Fluorobenzenesulfonyl chloride, a related compound, has been found effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological materials, indicating potential therapeutic applications (Chang et al., 1992).
Biofilm Inhibition and Antibacterial Properties
- Abbasi et al. (2020) have researched the synthesis of certain derivatives of this compound, revealing their significant biofilm inhibitory action against bacterial strains, highlighting its importance in the development of antibacterial agents (Abbasi et al., 2020).
Mechanism of Action
- The primary target of 3,4,5-Trimethoxybenzene-1-sulfonyl chloride is likely enzymes or proteins involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Pharmacokinetics
- The compound can dissolve in organic solvents but is insoluble in water . Information on tissue distribution is limited. Metabolic pathways remain uncharacterized. Details regarding excretion are not well-documented.
Properties
IUPAC Name |
3,4,5-trimethoxybenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMMBMVEDEDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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